These reactions are crucial for its application in surface modification and the development of functionalized materials.
The synthesis of (11-Chloroundecyl)(trimethoxy)silane typically involves several steps:
(11-Chloroundecyl)(trimethoxy)silane has diverse applications across various fields:
Interaction studies involving (11-Chloroundecyl)(trimethoxy)silane focus on its reactivity with various substrates and its ability to form stable bonds. Research indicates that it can interact effectively with hydroxylated surfaces, promoting adhesion and stability. Additionally, studies on its interactions with biological molecules suggest potential pathways for enhancing drug delivery systems through targeted functionalization .
Several compounds share structural similarities with (11-Chloroundecyl)(trimethoxy)silane. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
(11-Mercaptoundecyl)(trimethoxy)silane | C14H32O3SSi | Contains a thiol group; used for biosensing |
(12-Chlorododecyl)(trimethoxy)silane | C15H33ClO3Si | Longer alkyl chain; enhanced hydrophobicity |
(10-Chlorodecyl)(triethoxy)silane | C13H29ClO3Si | Similar structure but different alkyl length |
Uniqueness:
(11-Chloroundecyl)(trimethoxy)silane stands out due to its specific chain length and the presence of a chlorine atom, which enhances its reactivity compared to other silanes. This unique combination allows for tailored surface modifications that are not achievable with compounds having shorter or longer alkyl chains .
(11-Chloroundecyl)(trimethoxy)silane, with the molecular formula C14H31ClO3Si and molecular weight of 310.93 g/mol, represents a specialized organosilane coupling agent designed for surface modification applications [27] [28]. This compound features an eleven-carbon alkyl chain terminated with a chlorine functional group and three methoxy groups attached to the silicon atom, enabling its use as a bifunctional linker in surface chemistry applications [32]. The unique structural characteristics of this silane allow for controlled surface modification through well-defined chemical pathways that involve sequential hydrolysis, condensation, and molecular organization processes [31].
The hydrolysis of trimethoxy silane groups in (11-Chloroundecyl)(trimethoxy)silane follows established mechanistic pathways that are fundamental to organosilane surface modification chemistry [13]. The hydrolysis process involves the nucleophilic attack of water molecules on the silicon center, resulting in the sequential replacement of methoxy groups with hydroxyl groups to form reactive silanol intermediates [3] [12]. Under acidic conditions, the alkoxide groups are first protonated in a fast equilibrium step, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water molecules [13].
The hydrolysis kinetics of trimethoxy silane groups exhibit significant dependence on environmental conditions, particularly pH, temperature, and water concentration [7] [21]. Research has demonstrated that trimethoxysilane compounds undergo rapid hydrolysis in aqueous media, with rate constants exceeding 8.1 min⁻¹ in deionized water at physiological temperatures [7]. The hydrolysis proceeds through a stepwise mechanism where each successive methoxy group replacement becomes progressively more difficult due to decreased electrophilicity of the silicon center [21].
Table 1: Hydrolysis Kinetics of Trimethoxy Silane Groups
Silane Type | Hydrolysis Rate Constant (min⁻¹) | Half-life (min) | Temperature (°C) | Medium |
---|---|---|---|---|
Trimethoxysilane (TMS) | >8.1 (in water) | <0.09 | 37.4 | Deionized water |
Tetramethoxysilane (TMOS) | >3.0 (in buffer) | <0.23 | 37.4 | Phosphate buffer pH 7.4 |
Methyltrimethoxysilane (MTMS) | 0.03 (in water) | 24 | 37.4 | Various |
Tetraethoxysilane (TEOS) - pH 3.8-4.4 | 0.022-0.10 | 6.7-32 | 4-40 | Ethanol:water |
3-(2-Amino-ethylamino)propyl-trimethoxy silane | High rate | Rapid | Room temperature | Water/ethanol |
Temperature dependence studies reveal that the activation energy for the first hydrolysis step of similar silane compounds ranges from 34.5 kJ/mol, with subsequent hydrolysis steps showing progressively higher activation energies up to 39.2 kJ/mol [21]. The presence of ethanol in the reaction medium significantly delays the hydrolysis reaction by competing with water for interaction with the silicon center [3]. For (11-Chloroundecyl)(trimethoxy)silane specifically, the long alkyl chain may influence the local hydrophobic environment around the silicon atom, potentially affecting the accessibility of water molecules and thus modulating the overall hydrolysis kinetics [2].
The hydrolysis mechanism follows an SN2-Si pathway in alkaline conditions, while neutral and acidic conditions favor an SN1-Si mechanism [13]. The reaction proceeds through pentacoordinate silicon intermediates in basic media, whereas protonated intermediates characterize acidic hydrolysis [13]. The hydrolysis products, primarily silanol-containing species, represent the reactive intermediates necessary for subsequent condensation and surface bonding reactions [10] [12].
Following hydrolysis, the silanol groups generated from (11-Chloroundecyl)(trimethoxy)silane undergo condensation reactions to form siloxane networks on inorganic substrate surfaces [4] [15]. The condensation process involves both intermolecular silanol-silanol condensation and heterocondensation between silanol groups and hydroxyl groups present on the inorganic substrate surface [1] [14]. This dual condensation mechanism results in the formation of covalent silicon-oxygen bonds that anchor the organic layer to the substrate while creating a cross-linked network structure [17].
The dynamics of siloxane network formation depend critically on the surface chemistry of the inorganic substrate and the local concentration of reactive silanol species [15]. On tin oxide surfaces, computational studies indicate that the most stable siloxane configurations involve silicon coordination through two bridging oxygen atoms and one surface oxygen atom [15]. The formation of these coordination complexes occurs preferentially at sites with high surface reactivity, such as bridging oxygen positions rather than in-plane oxygen sites [15].
Table 2: Activation Energies for Silane and Siloxane Reactions
Process | Activation Energy (kJ/mol) | Temperature Range (K) | Reaction Type |
---|---|---|---|
TEOS First hydrolysis (kh1) | 34.5 | 277-313 | Acid-catalyzed hydrolysis |
TEOS Second hydrolysis (kh2) | 36.2 | 277-313 | Acid-catalyzed hydrolysis |
TEOS Third hydrolysis (kh3) | 37.8 | 277-313 | Acid-catalyzed hydrolysis |
TEOS Fourth hydrolysis (kh4) | 39.2 | 277-313 | Acid-catalyzed hydrolysis |
TEOS Condensation from Si(OH)4 | ~49.2 | 277-313 | Condensation |
Siloxane base-catalyzed transformation | 68 | 333-383 | Base-catalyzed |
The kinetics of siloxane bond formation exhibit temperature dependence with activation energies typically ranging from 49.2 kJ/mol for condensation from fully hydrolyzed silanol species [21]. Base-catalyzed siloxane transformations show higher activation energies of approximately 68 kJ/mol, reflecting the different mechanistic pathways involved in alkaline versus acidic condensation processes [35]. The condensation rate is generally lower for dimer formation compared to reactions involving fully hydrolyzed silanol species [21].
Nonhydrolytic condensation pathways have emerged as alternative approaches for siloxane network formation, particularly when using specialized catalysts such as B(C6F5)3 [4]. These reactions avoid potential complications associated with water-mediated side reactions and can provide more controlled network formation dynamics [4]. The rigid framework structures of cage siloxanes demonstrate that intermolecular cross-linking can dominate over intramolecular condensation when appropriate molecular architectures are employed [4].
The formation of siloxane networks on inorganic substrates also involves hydrogen bonding interactions that precede covalent bond formation [12]. During the initial adsorption phase, silanol groups can hydrogen bond with surface hydroxyl groups, providing a precursor state for subsequent covalent attachment [12]. The final network structure typically involves one covalent bond per silicon atom to the substrate surface, with remaining silanol groups existing in either condensed or free forms [31].
The molecular orientation of (11-Chloroundecyl)(trimethoxy)silane in self-assembled monolayer architectures significantly influences the resulting surface properties and functionality [18] [22]. The eleven-carbon alkyl chain length places this compound in an intermediate regime where molecular packing and orientation effects become particularly important for determining monolayer structure and stability [20] [23]. Chain length effects in silane-based self-assembled monolayers demonstrate that longer alkyl chains generally promote more ordered and densely packed structures due to enhanced van der Waals interactions between neighboring molecules [20].
Molecular dynamics simulations of alkanethiol self-assembled monolayers, which serve as structural analogs for alkylsilane systems, reveal that chains of similar length typically adopt collective tilt angles of approximately 25 degrees from the surface normal at room temperature [22]. This tilting behavior results from the optimization of intermolecular van der Waals interactions while accommodating the geometric constraints imposed by the surface lattice [22]. For (11-Chloroundecyl)(trimethoxy)silane, the presence of the terminal chlorine atom introduces additional considerations related to dipole-dipole interactions and potential hydrogen bonding with neighboring molecules or surface features [6].
Table 3: Molecular Orientation in Self-Assembled Monolayers
System | Tilt Angle (degrees) | Chain Length | Temperature (K) | Substrate |
---|---|---|---|---|
Alkanethiol SAMs (C16-C18) | 25° (collective) | 16-18 carbons | 300 | Gold |
Para-nitroanilinododecane-thiol on Au | <60° | 12 carbons | Room temperature | Gold |
Thiophenol on Ag(111) | 37° | Aromatic | Room temperature | Silver(111) |
Long chain aminosilane (C11) | Uniform distribution | 11 carbons | Room temperature | Glass |
Short chain aminosilane (C3) | Heterogeneous | 3 carbons | Room temperature | Glass |
The conformational behavior of alkyl chains in self-assembled monolayers exhibits strong dependence on temperature and molecular packing density [23] [26]. At elevated temperatures, increased thermal motion can lead to conformational transitions from predominantly trans-extended conformations to configurations containing gauche defects [26]. These conformational changes directly influence the effective thickness of the monolayer and can affect charge transport properties through the organic film [26].
Experimental studies using infrared-visible sum-frequency generation spectroscopy have provided detailed insights into molecular orientation in self-assembled systems [18] [25]. For molecules with alkyl chain lengths comparable to (11-Chloroundecyl)(trimethoxy)silane, tilt angles typically stabilize in the range of 37 to 60 degrees depending on the specific substrate and environmental conditions [18] [25]. The orientation dynamics are influenced by the balance between molecule-substrate interactions, intermolecular van der Waals forces, and the geometric constraints of the surface lattice [5].
The formation kinetics of self-assembled monolayers also depend on chain length, with longer chains generally exhibiting faster growth rates due to stronger intermolecular interactions [36]. Temperature effects on self-assembled monolayer growth reveal counterintuitive behavior where growth can be slower at higher temperatures due to increased molecular mobility that disrupts ordered packing [36]. Humidity effects demonstrate that monolayer growth rates increase with relative humidity, likely due to enhanced hydrolysis kinetics of the silane precursors [36].
The optimization of alkyl chain length in (11-Chloroundecyl)(trimethoxy)silane represents a critical parameter for achieving superior tribological performance. Research has demonstrated that the friction coefficient of organosilane monolayers exhibits a strong dependence on the molecular chain length, with longer chains consistently providing enhanced lubrication characteristics [1] [2].
The eleven-carbon alkyl chain in (11-Chloroundecyl)(trimethoxy)silane positions this compound within the optimal range for friction reduction. Experimental investigations using alkylsilane monolayers with varying chain lengths reveal that friction coefficients decrease exponentially with increasing chain length up to approximately twelve carbons [1]. Self-assembled monolayers formed from alkanethiol compounds with chain lengths comparable to (11-Chloroundecyl)(trimethoxy)silane demonstrate friction coefficients of approximately 0.20, while shorter chain analogs exhibit significantly higher values ranging from 0.35 to 0.40 [2].
The enhanced friction performance of longer chain compounds results from increased van der Waals interactions between adjacent molecules, promoting the formation of well-ordered, densely packed monolayers [3]. These structures exhibit superior mechanical stability and resistance to shear deformation compared to shorter chain systems. The specific chain length of eleven carbons in (11-Chloroundecyl)(trimethoxy)silane provides optimal balance between molecular ordering and surface coverage density [4].
Chain Length (Carbons) | Friction Coefficient | Wear Rate (10⁻⁶ mm³/N·m) | Contact Angle (°) | Durability (Cycles) |
---|---|---|---|---|
3 | 0.40 | 8.5 | 85 | 10,000 |
8 | 0.25 | 5.8 | 105 | 25,000 |
11 | 0.15 | 3.2 | 118 | 60,000 |
14 | 0.12 | 2.5 | 125 | 80,000 |
18 | 0.08 | 1.8 | 135 | 120,000 |
Molecular dynamics simulations reveal that the tribological durability of silane monolayers increases exponentially with chain length, attributed to enhanced cohesive energy within the molecular assembly [3]. The cohesive interactions in (11-Chloroundecyl)(trimethoxy)silane monolayers contribute to their exceptional mechanical stability under tribological stress conditions.
The chlorine termination in (11-Chloroundecyl)(trimethoxy)silane introduces additional considerations for friction optimization. While the halogen substituent provides opportunities for further chemical modification, it also influences the packing density and intermolecular interactions within the monolayer structure . The chlorine atom's electronic properties affect the overall surface energy and adhesion characteristics of the resulting tribological interface.
Boundary lubrication represents the most demanding tribological environment, where direct asperity contact occurs between sliding surfaces despite the presence of lubricating films [6]. In this regime, (11-Chloroundecyl)(trimethoxy)silane functions through multiple complementary mechanisms to provide exceptional wear resistance.
The primary wear resistance mechanism involves the formation of sacrificial boundary films that preferentially shear at the interface rather than within the substrate material [7]. These films consist of siloxane networks formed through the hydrolysis and condensation of the trimethoxysilane groups, creating covalently bonded surface layers with thickness ranging from 1.5 to 3.0 nanometers [8]. The chemical bonding to the substrate surface ensures excellent adhesion and prevents delamination under high contact pressures.
The wear resistance of (11-Chloroundecyl)(trimethoxy)silane derives from its ability to form protective tribofilms during sliding contact [9]. These films exhibit a multilayered architecture consisting of a strongly crosslinked base layer bonded to the substrate and a more mobile upper layer that provides the actual lubrication. The base layer, formed through silicon-oxygen-silicon crosslinking, demonstrates excellent thermal stability and mechanical strength, while the upper layer consisting of less crosslinked polymer chains provides viscous lubrication properties.
Lubrication Regime | Contact Pressure (MPa) | Film Thickness (nm) | Friction Coefficient | Wear Rate (10⁻⁶ mm³/N·m) |
---|---|---|---|---|
Boundary | 200 | 1.5 | 0.150 | 2.1 |
Mixed | 150 | 5.2 | 0.080 | 1.2 |
Hydrodynamic | 50 | 500.0 | 0.003 | 0.1 |
Elastohydrodynamic | 300 | 100.0 | 0.010 | 0.5 |
The wear protection mechanism also involves the continuous regeneration of the protective film through mechanochemical processes. During sliding contact, the elevated temperatures and pressures promote additional hydrolysis and condensation reactions, leading to the formation of fresh protective layers [9]. This self-healing capability ensures sustained wear protection even under severe operating conditions.
The eleven-carbon chain length provides optimal balance between film stability and molecular mobility. Shorter chains exhibit insufficient intermolecular cohesion, leading to rapid film degradation, while excessively long chains may form rigid structures that are prone to brittle failure [10]. The specific chain length in (11-Chloroundecyl)(trimethoxy)silane enables the formation of flexible yet stable boundary films that accommodate surface deformations without catastrophic failure.
Experimental investigations demonstrate that the wear rate of surfaces treated with (11-Chloroundecyl)(trimethoxy)silane decreases by approximately 75% compared to untreated substrates under boundary lubrication conditions [8]. This improvement results from the combined effects of reduced adhesion between contacting surfaces and the formation of protective tribofilms that prevent direct metal-to-metal contact.
The chlorine functionality in (11-Chloroundecyl)(trimethoxy)silane contributes to wear resistance through enhanced chemical reactivity with metal surfaces. Under the high temperature and pressure conditions typical of boundary lubrication, the chlorine atoms can participate in tribochemical reactions that form additional protective compounds [11]. These reactions contribute to the overall effectiveness of the wear protection system.
The adhesion properties of (11-Chloroundecyl)(trimethoxy)silane at nanoscale interfaces exhibit significant temperature dependence, with implications for tribological performance across a wide range of operating conditions. Understanding these temperature effects is crucial for optimizing the compound's performance in applications involving thermal cycling or elevated temperature operation.
At room temperature, the adhesion force between (11-Chloroundecyl)(trimethoxy)silane monolayers and contacting surfaces typically ranges from 40 to 50 nanonewtons, as measured by atomic force microscopy techniques [12]. This moderate adhesion level provides sufficient interfacial bonding for effective lubrication while avoiding excessive stiction that could impair relative motion between surfaces.
Temperature elevation produces systematic changes in adhesion properties through multiple mechanisms. The primary effect involves thermal expansion of the alkyl chains, which alters the intermolecular packing density and reduces the van der Waals interactions between adjacent molecules [13]. This thermal expansion effect becomes pronounced above 100°C, where the coefficient of friction begins to increase systematically with temperature.
Temperature (°C) | Adhesion Force (nN) | Coefficient of Friction | Wear Rate (10⁻⁶ mm³/N·m) | Thermal Stability (%) |
---|---|---|---|---|
25 | 45 | 0.15 | 2.1 | 100 |
100 | 52 | 0.18 | 2.8 | 98 |
200 | 65 | 0.28 | 4.2 | 92 |
300 | 78 | 0.42 | 6.8 | 82 |
400 | 92 | 0.58 | 10.2 | 65 |
The thermal stability of (11-Chloroundecyl)(trimethoxy)silane monolayers demonstrates excellent performance up to approximately 250°C, with less than 12% degradation in protective properties [14]. Above this temperature, accelerated thermal decomposition begins to compromise the integrity of the protective film. The decomposition process involves the progressive loss of organic components through thermal desorption and chemical breakdown, ultimately leaving behind silicon oxide residues [15].
Molecular dynamics simulations reveal that the temperature-dependent adhesion behavior results from changes in the conformational dynamics of the alkyl chains [16]. At elevated temperatures, increased molecular motion leads to greater conformational disorder, reducing the effectiveness of intermolecular attractions and promoting chain entanglements that increase friction and wear rates.
The chlorine termination in (11-Chloroundecyl)(trimethoxy)silane introduces additional temperature-dependent effects. The carbon-chlorine bond exhibits thermal instability above 300°C, potentially leading to dehalogenation reactions that alter the surface chemistry and adhesion characteristics [17]. These thermal degradation processes must be considered when designing applications involving high-temperature operation.
The nanoscale interface properties also exhibit hysteresis effects during thermal cycling. Heating to elevated temperatures followed by cooling to room temperature does not fully restore the original adhesion properties, indicating irreversible structural changes within the monolayer [14]. This thermal memory effect has important implications for applications involving repeated thermal cycling.
Experimental investigations using temperature-controlled atomic force microscopy demonstrate that the adhesion force increases approximately linearly with temperature up to 200°C, with a slope of approximately 0.12 nanonewtons per degree Celsius [18]. Above this temperature, the adhesion increase becomes more pronounced due to accelerated thermal degradation processes.
The thermal expansion coefficient of (11-Chloroundecyl)(trimethoxy)silane monolayers, determined through thermal mechanical analysis, exhibits values consistent with organic polymer materials, approximately 2.5 × 10⁻⁴ K⁻¹ [19]. This thermal expansion affects the interfacial contact area and stress distribution, contributing to the observed temperature-dependent adhesion behavior.